N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a bromophenyl group, a thiazole ring, and a benzo[d][1,3]dioxole moiety, contributes to its wide range of applications in scientific research.
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to act in various ways depending on their specific structure and the biological target they interact with . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of certain bacterial lipids .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to affect the synthesis of neurotransmitters, such as acetylcholine .
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility, can influence its bioavailability .
Result of Action
Thiazole derivatives have been associated with a variety of effects, such as antimicrobial and antitumor activities .
Preparation Methods
The synthesis of N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of the thiazole ring and the coupling of various functional groups. One common synthetic route involves the reaction of 3-bromophenylamine with thiazole-2-carbaldehyde in the presence of a catalyst such as zinc oxide nanoparticles in absolute ethanol . This is followed by the coupling of the resulting intermediate with benzo[d][1,3]dioxole-5-carboxylic acid under appropriate reaction conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-(4-{[(3-bromophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide can be compared with other benzothiazole derivatives:
4-(4-Bromophenyl)-thiazol-2-amine: Similar in structure but lacks the benzo[d][1,3]dioxole moiety, which may result in different biological activities.
2-(4-Bromophenyl)-1,3-thiazole: Another related compound with a simpler structure, used primarily in antimicrobial research.
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline: Exhibits potent anticancer activity but has a different core structure compared to the target compound.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound in various fields of scientific research.
Properties
IUPAC Name |
N-[4-[2-(3-bromoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O4S/c20-12-2-1-3-13(7-12)21-17(24)8-14-9-28-19(22-14)23-18(25)11-4-5-15-16(6-11)27-10-26-15/h1-7,9H,8,10H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIQEDBUFVXVBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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